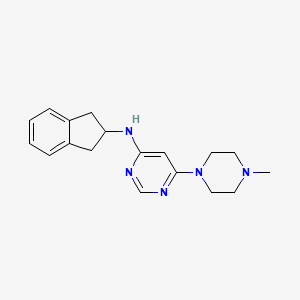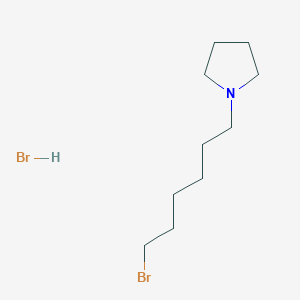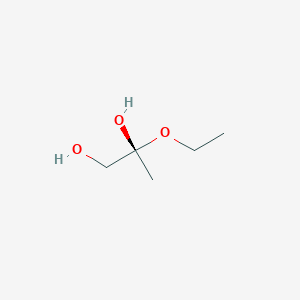
(R)-2-Ethoxypropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Ethoxypropane-1,2-diol is an organic compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups and an ethoxy group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ®-propylene oxide with ethanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of ethanol to form the desired diol.
Industrial Production Methods: In an industrial setting, the production of ®-2-Ethoxypropane-1,2-diol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Ethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Ethoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Ethoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
®-1,2-Propanediol: Similar structure but lacks the ethoxy group.
®-2-Methoxypropane-1,2-diol: Similar structure with a methoxy group instead of an ethoxy group.
®-2-Butoxypropane-1,2-diol: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness: ®-2-Ethoxypropane-1,2-diol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role.
Eigenschaften
Molekularformel |
C5H12O3 |
|---|---|
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
(2R)-2-ethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-3-8-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
GPGIVJJPROZHSY-RXMQYKEDSA-N |
Isomerische SMILES |
CCO[C@](C)(CO)O |
Kanonische SMILES |
CCOC(C)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


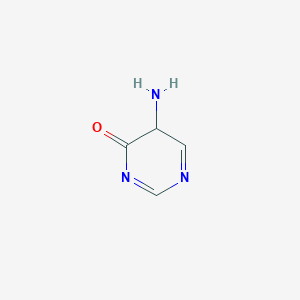
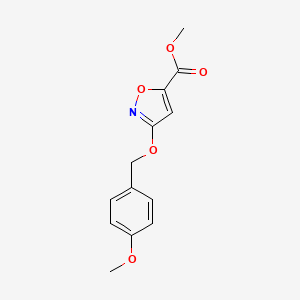
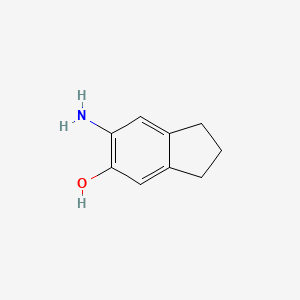
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
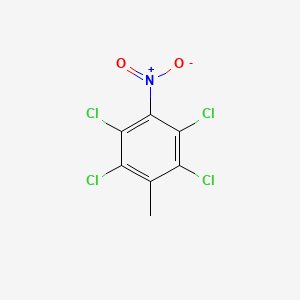

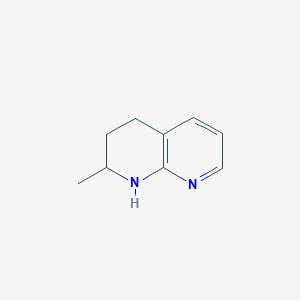
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
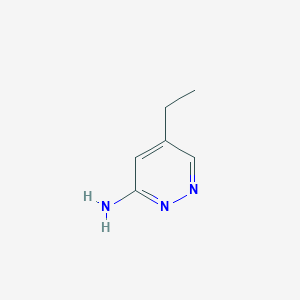
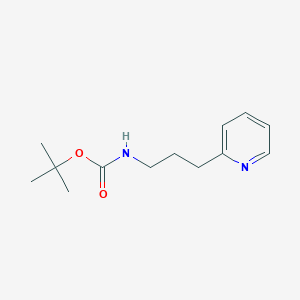
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
